REACTION_CXSMILES
|
C(N1CCCC1=O)=C.C(OO)(C)(C)C.S([O-])[O-].C=O.[Na+].[Na+].[C:22]([O:25][CH:26]=[CH2:27])(=[O:24])[CH3:23].[C:28]([O:32][CH2:33][CH2:34][CH2:35][CH3:36])(=[O:31])[CH:29]=[CH2:30]>O>[C:22]([O:25][CH:26]=[CH2:27])(=[O:24])[CH3:23].[C:28]([O:32][CH2:33][CH2:34][CH2:35][CH3:36])(=[O:31])[CH:29]=[CH2:30] |f:2.3.4.5,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])[O-].C=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cellosize
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])[O-].C=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
contained in a glass polymerisation vessel
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and inlets for reactants
|
Type
|
TEMPERATURE
|
Details
|
maintained under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
were added to the heated solution
|
Type
|
CUSTOM
|
Details
|
rose to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 60° C. for 50 minutes
|
Duration
|
50 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C.C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |